6,6,6-Trifluoronorleucine

Beschreibung

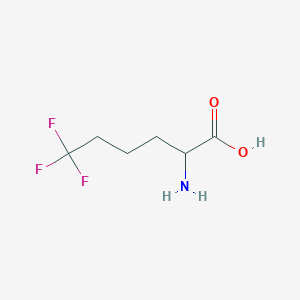

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-6,6,6-trifluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c7-6(8,9)3-1-2-4(10)5(11)12/h4H,1-3,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEWGWBXZIDRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90281588 | |

| Record name | 6,6,6-trifluoronorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120200-04-6 | |

| Record name | 6,6,6-trifluoronorleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90281588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6,6-Trifluoro-DL-norleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6,6,6 Trifluoronorleucine

Strategies for Stereocontrolled Preparation of 6,6,6-Trifluoronorleucine

Achieving stereocontrol is paramount in the synthesis of amino acids for biological applications, as the chirality at the α-carbon dictates their three-dimensional structure and interaction with biological targets. For this compound, various stereocontrolled methods have been explored. researchgate.net

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct pathway to enantiomerically enriched or pure compounds, avoiding the need for chiral resolution of a racemic mixture. researchgate.netmdpi.com Several asymmetric strategies have been successfully applied to the synthesis of this compound. researchgate.netmdpi.com

Alkylation Reactions of Chiral Glycine (B1666218) Equivalents

A powerful and widely used method for the asymmetric synthesis of α-amino acids is the alkylation of chiral glycine equivalents. researchgate.netmdpi.comchemrxiv.orghamarichemicals.com In this approach, a chiral auxiliary is used to control the stereochemical outcome of the alkylation of a glycine-derived nucleophile. researchgate.netmdpi.comchemrxiv.orghamarichemicals.com

Among the various chiral glycine equivalents, those based on nickel(II) complexes of Schiff bases have proven to be particularly effective for the synthesis of a wide range of α-amino acids, including this compound. researchgate.netmdpi.comchemrxiv.orghamarichemicals.com These square-planar complexes provide a rigid framework that allows for high stereocontrol during the alkylation step. researchgate.netmdpi.comchemrxiv.orghamarichemicals.com

The design of the chiral ligand is crucial for the success of the asymmetric alkylation. The ligand, typically derived from a chiral amino alcohol or diamine, coordinates to the Ni(II) ion along with the glycine Schiff base, creating a chiral environment around the α-carbon of the glycine. nih.govnih.gov

For the synthesis of this compound, a new generation of chiral glycine equivalent, (S)-4, was prepared from the commercially available ligand (S)-5. mdpi.com This ligand reacts with glycine and Ni(II) ions in a basic methanol (B129727) solution to form the desired chiral Ni(II) complex. mdpi.com The design of these ligands is an ongoing area of research, with the goal of improving stereoselectivity, reactivity, and the ease of synthesis and recovery of the chiral auxiliary. nih.gov

The stereochemical outcome of the alkylation is determined by the diastereoselectivity of the reaction between the enolate of the Ni(II)-complexed glycine and the alkylating agent. The chiral ligand directs the approach of the electrophile to one face of the planar enolate, leading to the preferential formation of one diastereomer. nih.gov

In the synthesis of Fmoc-(S)-6,6,6-trifluoronorleucine, the alkylation of the (S)-configured Ni(II) complex with 4,4,4-trifluorobutyl iodide (CF₃(CH₂)₃I) under homogeneous conditions proceeds with high diastereoselectivity. mdpi.comresearchgate.net The resulting major diastereomer, (S,2S)-6, can be separated from the minor diastereomer. mdpi.comresearchgate.net The aryl group of the chiral ligand in the Ni(II) complex effectively blocks one face of the complex, which is key to achieving high diastereoselectivity. beilstein-journals.org

| Alkylation Reaction Parameters | |

| Chiral Complex | Ni(II) complex of glycine Schiff base with (S)-N-(2-benzoyl-4-chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-2-pyrrolidinecarboxamide |

| Alkylating Agent | CF₃(CH₂)₃I |

| Conditions | Homogeneous |

| Major Diastereomer | (S,2S) |

| Diastereomeric Ratio (dr) | 97:3 nih.gov |

The practicality and scalability of a synthetic method are critical for its application in industrial settings. The use of chiral Ni(II) complexes for the synthesis of this compound has demonstrated considerable promise in this regard. hamarichemicals.comnih.gov

Application of Chiral Ni(II) Complexes of Schiff Bases

Functional Group Elaborations in Prearranged Amino Acid Skeletons

One of the primary strategies for the synthesis of this compound involves the modification of existing amino acid frameworks. This approach leverages readily available starting materials and introduces the trifluoromethyl group at a later stage of the synthetic sequence.

Additions of CF3 Radicals to Terminal C=C Bonds

A notable method for the synthesis of this compound involves the addition of a trifluoromethyl radical to the terminal double bond of a suitable amino acid precursor. mdpi.com This radical addition is a powerful tool for C-CF3 bond formation. The reaction typically employs a trifluoromethyl source, such as trifluoromethyl iodide (CF3I), and a radical initiator. nih.govcas.cn

For instance, the reaction can be initiated photochemically or through the use of radical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide. cas.cn The trifluoromethyl radical generated in situ then adds to an alkene substrate, such as an allylic glycine derivative, to form a new carbon-carbon bond and incorporate the CF3 group. nih.gov The regioselectivity of the addition is a critical aspect, with the trifluoromethyl radical preferentially adding to the less substituted carbon of the double bond. nih.gov

Recent advancements have also explored the use of copper catalysis in trifluoromethylation reactions. acs.org These methods often utilize hypervalent iodine reagents as the CF3 source and can proceed with high efficiency and selectivity. acs.org While not exclusively demonstrated for this compound, the principles of these copper-catalyzed radical additions to alkenes provide a promising avenue for its synthesis. acs.orgsustech.edu.cn

Biomimetic Transamination

Biomimetic transamination represents another significant functional group elaboration strategy for the synthesis of this compound. mdpi.comucj.org.ua This method mimics the biological process of transamination, where an amino group is transferred from an amino acid to a keto acid, by utilizing a chemical transformation to convert a ketone precursor into the desired amino acid. ucj.org.uabioorganica.com.ua

This approach typically involves the reaction of a trifluoromethyl-containing ketone with a chiral amine, followed by a mdpi.comresearchgate.net-proton shift to form a Schiff base, which is then hydrolyzed to yield the target amino acid. ucj.org.ua The stereochemistry of the final product is often controlled by the use of a chiral auxiliary. bioorganica.com.ua This metal-free alternative to reductive amination has been recognized as a general method for preparing fluorine-containing amines and amino acids. ucj.org.uanih.gov

The process has been successfully applied to the synthesis of various fluorinated amino acids and demonstrates the versatility of biomimetic transamination in accessing structurally diverse targets. ucj.org.uabioorganica.com.ua The development of this methodology has provided an efficient route to compounds like β,β,β-trifluoroalanine and has been extended to other fluorinated amino acids. semanticscholar.org

Dynamic Kinetic Resolution of Unprotected Amino Acids via Ni(II) Complexes

Dynamic kinetic resolution (DKR) of unprotected amino acids using chiral Ni(II) complexes is a powerful and practical method for the large-scale preparation of enantiomerically pure tailor-made amino acids, including fluorinated derivatives. researchgate.netnih.govacs.org This methodology is particularly advantageous as it allows for the direct resolution of racemic amino acids without the need for protecting groups. researchgate.netnih.gov

The process involves the reaction of a racemic amino acid with a chiral Ni(II) complex, typically derived from a Schiff base of a chiral ligand and an amino acid. nih.govacs.org This leads to the formation of diastereomeric Ni(II) complexes. Under the reaction conditions, one diastereomer is thermodynamically more stable and precipitates from the solution, thus driving the equilibrium towards the formation of the desired enantiomer. researchgate.netnih.gov

This approach can be contrasted with the alkylation of a chiral Ni(II) complex of a glycine Schiff base, which is another common method for synthesizing α-amino acids. researchgate.netnih.gov While alkylation strategies have been successfully used for the synthesis of Fmoc-(S)-6,6,6-trifluoronorleucine, DKR offers a more direct route from the racemic amino acid. nih.govresearchgate.netnih.gov The choice between these two approaches often depends on the specific target and the desired scale of the synthesis. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Methodology | Direct resolution of unprotected racemic amino acids. | researchgate.netnih.gov |

| Key Reagent | Chiral Ni(II) complexes of Schiff bases. | nih.govacs.org |

| Driving Force | Thermodynamic stability and precipitation of one diastereomer. | researchgate.net |

| Application | Large-scale preparation of enantiomerically pure tailor-made α- and β-amino acids. | nih.govacs.org |

| Advantage | Avoids the use of protecting groups. | researchgate.net |

Flow Chemistry Approaches in Fluorinated Amino Acid Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as improved safety, scalability, and the ability to perform reactions under conditions that are challenging in batch processes. chemistryviews.org This approach is particularly well-suited for the synthesis of fluorinated amino acids. chemistryviews.orgfu-berlin.de

While a specific flow synthesis for this compound has not been explicitly detailed in the provided context, the established flow methodologies for other fluorinated amino acids provide a strong foundation for its development. chemistryviews.orgfu-berlin.de The ability to handle potentially unstable intermediates and reagents safely makes flow chemistry an attractive option for the synthesis of complex fluorinated molecules. chemistryviews.org

| Advantage | Description | Reference |

|---|---|---|

| Scalability | Allows for large-scale production of target molecules. | chemistryviews.org |

| Efficiency | Often eliminates the need for intermediate purification. | chemistryviews.org |

| Safety | Enables the use of challenging reaction conditions and handling of unstable intermediates. | chemistryviews.org |

| Versatility | Applicable to a wide range of fluorinated amino acids. | chemistryviews.org |

Biochemical Incorporation of 6,6,6 Trifluoronorleucine into Proteins

Residue-Specific Incorporation of Non-Canonical Amino Acids

Residue-specific incorporation enables the global replacement of a canonical amino acid with a non-canonical analog throughout a protein's structure. This is typically achieved in auxotrophic host strains where the cellular pool of a specific natural amino acid can be depleted and replaced with the desired ncAA. This approach has been successfully utilized to modify protein properties by introducing fluorinated amino acids.

Engineering Aminoacyl-tRNA Synthetases (aaRS) for 6,6,6-Trifluoronorleucine Incorporation

The fidelity of protein synthesis is maintained by aminoacyl-tRNA synthetases (aaRSs), which specifically recognize a single amino acid and its cognate tRNA. To incorporate this compound, an aaRS must be engineered to accept this ncAA while discriminating against the 20 canonical amino acids.

The Escherichia coli methionyl-tRNA synthetase (MetRS) has proven to be a versatile scaffold for engineering new substrate specificities. Through directed evolution and library screening, MetRS variants have been identified that can accommodate amino acids other than methionine. One such mutant, referred to as the "SLL mutant," was identified from a library screen for its ability to incorporate this compound into recombinant proteins pnas.org. This demonstrates the inherent promiscuity of the MetRS active site, which can be exploited to accept structurally similar ncAAs.

Research into engineering MetRS for the incorporation of another methionine analog, azidonorleucine, has provided insights into key residues for modifying substrate specificity. Studies have shown that mutations at positions 13 and 260 of the E. coli MetRS are critical. In screens conducted under high-stringency conditions, these positions were predominantly occupied by proline and leucine (B10760876), respectively pnas.org. Such findings suggest that specific substitutions can create a more hydrophobic binding pocket, favorable for accommodating non-canonical amino acids like this compound.

| Residue Position | Observed Mutations in High-Stringency Screens for Azidonorleucine | Potential Role in this compound Recognition |

|---|---|---|

| 13 | Proline | Contributes to shaping the amino acid binding pocket. |

| 260 | Leucine | Enhances hydrophobicity of the active site to accommodate the non-polar side chain of the ncAA. |

| 301 | Leucine and other aliphatic side-chains | Removes hydrophilic elements that ensure specificity for methionine. |

The identification of aaRS variants with desired specificities from large mutant libraries necessitates efficient high-throughput screening methods. These methods typically rely on linking the desired aaRS activity to a selectable or screenable phenotype, such as cell survival or fluorescence.

Fluorescence-Activated Cell Sorting (FACS) is a powerful technique for screening large libraries of cells. In the context of aaRS engineering, cells are transformed with a plasmid library encoding mutant synthetases and a reporter protein. The expression of the reporter is dependent on the successful incorporation of the ncAA. Cells expressing active aaRS variants will produce the full-length reporter protein, leading to a fluorescent signal that can be detected and sorted by a FACS instrument. This method allows for the rapid and quantitative screening of millions of variants.

Green Fluorescent Protein (GFP) and its variants are commonly used as translational reporters in screening assays. A reporter construct is designed where the gene for GFP contains an amber stop codon (TAG) at a permissive site. In the presence of a functional aaRS that can charge a suppressor tRNA with the ncAA, the ribosome reads through the stop codon, leading to the expression of full-length, fluorescent GFP. The intensity of the fluorescence can provide a quantitative measure of the ncAA incorporation efficiency. This system allows for a direct link between the desired enzymatic activity and a readily detectable fluorescent output.

| Component | Function |

|---|---|

| Mutant aaRS Library | A collection of plasmids each encoding a different variant of the aminoacyl-tRNA synthetase. |

| Suppressor tRNA | A tRNA with an anticodon that recognizes a stop codon (e.g., CUA for the amber stop codon UAG). |

| GFP Reporter Plasmid | A plasmid containing the gene for a fluorescent protein (e.g., GFP) with an in-frame amber stop codon. |

| Non-Canonical Amino Acid (e.g., this compound) | Supplemented in the growth medium to be incorporated into the reporter protein. |

High-Throughput Screening Methods for aaRS Libraries

Compatibility with Ribosomal Translation Machinery

For a non-canonical amino acid to be successfully incorporated into a growing polypeptide chain, the aminoacyl-tRNA carrying the ncAA must be compatible with the ribosomal machinery. This includes binding to the elongation factor (EF-Tu in bacteria), entry into the A-site of the ribosome, peptide bond formation, and translocation. Generally, the ribosome is considered to be a fairly permissive catalyst, capable of accepting a wide range of amino acid side chains. The primary determinant of incorporation is the successful charging of the ncAA onto a tRNA by an aaRS. Once the 6,6,6-trifluoronorleucyl-tRNA is formed, it is generally expected to be a competent substrate for the ribosome, although the efficiency of each step in the ribosomal cycle may be subtly altered by the presence of the fluorinated side chain.

Aminoacylation and Editing Activities of AARSs

Aminoacyl-tRNA synthetases (AARSs) are essential enzymes that ensure the fidelity of protein synthesis. They catalyze the attachment of a specific amino acid to its corresponding tRNA in a two-step process: first, the activation of the amino acid with ATP to form an aminoacyl-adenylate intermediate, and second, the transfer of the activated amino acid to the tRNA. nih.gov Many AARSs also possess editing or proofreading capabilities to hydrolyze misactivated amino acids or mischarged tRNAs, thus preventing errors in translation. acs.orgnih.govnih.gov

The ability of TfNLeu to be incorporated into proteins is initiated by its recognition and activation by AARSs. Studies have shown that the class Ia AARSs, which include Isoleucyl-tRNA synthetase (IleRS), Leucyl-tRNA synthetase (LeuRS), and Valyl-tRNA synthetase (ValRS), are capable of activating TfNLeu. nih.govfu-berlin.de However, the efficiency of this activation is significantly lower compared to their natural, canonical amino acid substrates. Kinetic analyses reveal that the activation rates of TfNLeu by these enzymes are several hundred to several thousand times lower than for their respective natural substrates. nih.gov This indicates that while TfNLeu is a substrate for these AARSs, it is a markedly less suitable one. nih.gov

The proofreading function of AARSs represents another critical checkpoint that can prevent the incorporation of ncAAs. acs.org Even if an ncAA is successfully activated and transferred to a tRNA, the AARS can hydrolyze the bond, preventing the mischarged tRNA from participating in translation at the ribosome. nih.govacs.org For example, the well-characterized editing function of E. coli IleRS has been shown to prevent the translation of other fluorinated amino acids, like trifluoroethylglycine (TfeGly), by hydrolyzing the TfeGly-tRNAIle complex. nih.gov This editing activity is a key determinant in whether an activated ncAA is ultimately incorporated into a polypeptide chain.

| Enzyme | Amino Acid | Activation Rate (Relative to Canonical Substrate) |

|---|---|---|

| Isoleucyl-tRNA synthetase (IleRS) | This compound | Several hundred- to several thousand-fold lower |

| Leucyl-tRNA synthetase (LeuRS) | This compound | Several hundred- to several thousand-fold lower |

| Valyl-tRNA synthetase (ValRS) | This compound | Several hundred- to several thousand-fold lower |

Impact on Protein Synthesis Efficiency

The efficiency of protein synthesis is highly dependent on the smooth and rapid functioning of the translational machinery. The introduction of a noncanonical amino acid like TfNLeu can impact this efficiency, primarily due to the reduced activity of AARSs with the analog substrate. The ability of an ncAA to support protein synthesis in vivo has been shown to correlate strongly with its in vitro activation rate by the relevant AARS. acs.org

Global Protein Modification with this compound

Global protein modification involves the widespread replacement of a specific canonical amino acid with an analog throughout an organism's entire proteome. This is typically achieved by using auxotrophic host strains, such as E. coli strains that cannot synthesize a particular amino acid (e.g., leucine). academie-sciences.fr When these cells are grown in a minimal medium depleted of the canonical amino acid but supplemented with the analog, they are forced to incorporate the ncAA into all protein sites normally occupied by that amino acid. acs.orgacademie-sciences.fr

This strategy has been successfully used to incorporate various fluorinated amino acids into proteins. academie-sciences.fr For instance, the global replacement of methionine residues with this compound has been demonstrated. acs.org The fact that TfNLeu is activated by LeuRS makes it a candidate for global replacement of leucine in leucine-auxotrophic systems. nih.govacademie-sciences.fr Such modifications are valuable for engineering proteins with enhanced stability or for introducing unique probes for biophysical studies, such as using 19F NMR. nih.govnih.gov The incorporation of fluorinated side chains can alter hydrophobic interactions and introduce new electronic properties within the protein structure. nih.gov

Biological Activities and Mechanistic Studies of 6,6,6 Trifluoronorleucine and Its Derivatives

Effects of Fluorination on Biological Activity

The introduction of a trifluoromethyl group at the terminus of the norleucine side chain imparts significant changes to its electronic and lipophilic character. This modification has been shown to endow 6,6,6-Trifluoronorleucine and its derivatives with a range of biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties mdpi.com. Strategic fluorination can lead to enhanced pharmacokinetic profiles and greater metabolic stability, making these compounds promising candidates for drug design mdpi.com.

Derivatives of (S)-2-amino-6,6,6-trifluorohexanoic acid, another name for this compound, have demonstrated interesting antitumor properties mdpi.com. While specific quantitative data on the cytotoxicity of this compound against various cancer cell lines is not extensively detailed in the available literature, the broader class of fluorinated amino acids has shown significant potential in cancer therapy.

The antitumor effect of fluorinated compounds can be attributed to several mechanisms. The increased lipophilicity can enhance cellular uptake, allowing the compounds to reach their intracellular targets more effectively. Furthermore, the stability of the C-F bond can prevent metabolic degradation, prolonging the compound's active duration within the cell. For instance, other fluorinated compounds, such as 6-substituted 2-(N-trifluoroacetylamino)imidazopyridines, have been shown to induce cell cycle arrest and apoptosis in human cancer cell lines nih.gov. The glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), a related non-fluorinated analog, has shown robust anticancer efficacy, and prodrug strategies are being developed to improve its tumor-targeted delivery nih.gov. While direct mechanistic studies on this compound are limited, it is plausible that its antitumor activity involves similar pathways, such as the disruption of metabolic processes or the induction of apoptosis.

Table 1: Examples of Cytotoxicity of Fluorinated Compounds Against Cancer Cell Lines This table presents data for related fluorinated compounds to illustrate the potential antitumor activity, as specific data for this compound was not available in the search results.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-substituted 2-(N-trifluoroacetylamino)imidazopyridine (Compound 6a) | SK-LU-1 (Lung) | 15.8 | nih.gov |

| 6-substituted 2-(N-trifluoroacetylamino)imidazopyridine (Compound 6c) | SK-LU-1 (Lung) | 12.5 | nih.gov |

| 6-substituted 2-(N-trifluoroacetylamino)imidazopyridine (Compound 11a) | SK-LU-1 (Lung) | 19.9 | nih.gov |

| Prodrug of 6-diazo-5-oxo-L-norleucine (DON) | P493B lymphoma | 5.0 ± 0.12 | nih.gov |

For example, Ni(II) complexes used in the asymmetric synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine have shown remarkable antibacterial activity against Micrococcus luteus, a Gram-positive bacterium researchgate.net. This suggests that the structural motifs present in the synthetic precursors of this compound may contribute to antimicrobial effects. Furthermore, the synthesis of novel trifluoromethyl pyrrole (B145914) derivatives has yielded compounds with potent antimicrobial activity against both bacteria and yeasts, highlighting the general utility of the trifluoromethyl group in designing new antimicrobial agents nih.gov. The mechanism of action for such compounds often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Table 2: Antimicrobial Activity of Compounds Related to the Synthesis of this compound This table provides data on the antimicrobial activity of Ni(II) complexes used in the synthesis of this compound, as direct MIC values for the final compound were not found.

| Compound | Microorganism | Activity | Reference |

| Ni(II) complex [(S,S)−3 g] | Micrococcus luteus | Remarkable antibacterial activity | researchgate.net |

| Ni(II) complex [(S,S)−3 h] | Micrococcus luteus | Remarkable antibacterial activity | researchgate.net |

| Ni(II) complex [(S,S)−3 i] | Micrococcus luteus | Remarkable antibacterial activity | researchgate.net |

The ability of this compound and its derivatives to act as enzyme inhibitors is another area of significant interest mdpi.com. The strong electron-withdrawing nature of the trifluoromethyl group can alter the binding affinity and reactivity of the amino acid, making it an effective mimic of transition states or a potent competitive inhibitor.

While a broad screen of enzymes inhibited by this compound is not available, its structural similarity to leucine (B10760876) suggests it could target enzymes that recognize leucine as a substrate or regulator. A notable example is the reported enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin-converting enzyme (ACE) mdpi.com. ACE is a key enzyme in the renin-angiotensin system, and its inhibition is a major strategy for treating hypertension.

The trifluoromethyl group can also be a key feature in the design of inhibitors for other enzyme classes, such as proteases. For instance, α-trifluoromethyl ketones have been developed as potent inhibitors of serine proteases like chymotrypsin (B1334515) nih.gov. These compounds act as transition-state analogs, forming a stable hemiacetal with the active site serine residue.

The kinetics of enzyme inhibition by fluorinated compounds often reveal tight binding and can exhibit slow-binding behavior. The mechanism of inhibition is highly dependent on the specific enzyme and the design of the inhibitor. For transition-state analog inhibitors, the inhibition constant (Ki) is often in the low micromolar to nanomolar range, reflecting a high affinity for the enzyme's active site.

The inhibition by trifluoromethyl ketones, for example, involves the formation of a tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis nih.gov. The stability of this intermediate is enhanced by the electron-withdrawing trifluoromethyl group, leading to potent inhibition. While detailed kinetic studies for this compound are not widely published, it is anticipated that its derivatives could be designed to exploit similar mechanisms to achieve potent and selective enzyme inhibition.

Table 3: Examples of Enzyme Inhibition by Fluorinated Compounds This table provides examples of enzyme inhibition by related fluorinated compounds to illustrate the potential mechanisms and targets, as specific kinetic data for this compound was not available.

| Inhibitor Class | Target Enzyme | Mechanism of Action | Reference |

| Trifluoromethyl-containing compounds | Angiotensin-Converting Enzyme | Not specified | mdpi.com |

| α-Trifluoromethyl ketones | Serine Proteases (e.g., Chymotrypsin) | Transition-state analog | nih.gov |

Enzyme Inhibitory Activity

Influence of this compound on Protein Structure and Function

The incorporation of fluorinated amino acids into proteins can have a profound impact on their structure, stability, and function. The substitution of leucine with this compound, or the closely related hexafluoroleucine, has been a subject of detailed investigation in the field of protein engineering.

Thermodynamic studies have demonstrated that the stabilization imparted by fluorination arises from the hydrophobic effect in a manner similar to how natural hydrophobic amino acids stabilize proteins nih.gov. The increased stability is not due to favorable "fluorous" interactions between fluorine atoms but rather the increased hydrophobicity of the fluorinated side chains nih.gov. Furthermore, the incorporation of hexafluoroleucine can lead to a more structured backbone and a less fluid hydrophobic core, which may be due to the crowding of the bulky fluorinated side chains restricting their rotational freedom duke.edu.

Table 4: Thermodynamic Stability of a Model Protein (α4) with and without Hexafluoroleucine This table presents data for the closely related hexafluoroleucine to illustrate the effects of such fluorination on protein stability.

| Protein Variant | Description | ΔG°unf (kcal/mol) | Change in Stability per hFLeu (kcal/mol) | Reference |

| α4-H | All leucine core | 10.3 | - | duke.edu |

| α4-F2 | Two central leucines replaced with hexafluoroleucine | 10.9 | +0.3 | duke.edu |

| α4-F4 | Four central leucines replaced with hexafluoroleucine | 11.5 | +0.3 (initial), +0.12 (additional) | duke.edu |

| α4-F6 | All six core leucines replaced with hexafluoroleucine | 12.7 | +0.3 (initial), +0.12 (additional) | duke.edu |

Alterations in Protein Folding and Stability

The incorporation of this compound and its analogs into polypeptide chains has been shown to significantly influence protein folding and enhance thermal and chemical stability. This stabilization is largely attributed to the unique physicochemical properties of the trifluoromethyl group.

Research has demonstrated that fluorination is a general and effective strategy for increasing the stability of proteins. nih.gov Studies on model proteins, such as a 4-helix bundle where the hydrophobic core was packed with leucine, showed that replacing leucine with hexafluoroleucine led to enhanced stability against both chemical and thermal denaturation. nih.gov The increased stability is primarily due to the hydrophobic effect. Fluorinated side chains, while larger, maintain a shape similar to the hydrophobic amino acids they replace, which leads to an increase in the buried hydrophobic surface area in the folded state of the protein. nih.gov

In one study, a series of peptides were synthesized where the central layers of the hydrophobic core were substituted with hexafluoroleucine (hFLeu). The free energy of unfolding was found to increase with the number of hFLeu substitutions, making the fully substituted protein approximately 25% more stable than the non-fluorinated version. duke.edu Furthermore, increasing the degree of fluorination resulted in peptides with a more structured backbone and a less fluid hydrophobic core. duke.edu

It is important to note that while fluorination enhances stability, it does not appear to be due to specific, favorable "fluorous interactions" within the protein core. nih.govnih.gov Instead, the thermodynamic stabilization arises from the same hydrophobic partitioning forces that stabilize natural proteins. nih.gov

| Protein Variant | Modification | Observed Effect on Stability | Reference |

| α4-F2 | Central two layers of core substituted with hFLeu | Increased free energy of unfolding by 0.3 (kcal/mol)/hFLeu | duke.edu |

| α4-F4 | Central four layers of core substituted with hFLeu | Increased free energy of unfolding by an additional 0.12 (kcal/mol)/hFLeu | duke.edu |

| α4-F6 | All six layers of core substituted with hFLeu | ~25% more stable than the non-fluorinated protein | duke.edu |

| α4H with hFLeu | Repacking of the hydrophobic core | Enhanced stability against chemical and thermal denaturation | nih.gov |

Impact on Protein-Protein Interactions

The introduction of fluorinated amino acids like this compound can modulate protein-protein interactions, although the underlying mechanisms are complex and not driven by so-called "fluorous interactions". nih.govnih.gov The unique properties of fluorine, such as its high electronegativity and the low polarizability of the C-F bond, alter the local environment and can influence binding affinities. fu-berlin.de

While initial hypotheses suggested that the self-segregating properties of fluorocarbons might be used to engineer specific protein-protein interactions, various studies have indicated that no special, favorable fluorine-fluorine interactions occur in the core of fluorinated proteins. nih.gov Therefore, it is unlikely that fluorinated amino acids can be used to directly program protein-protein interactions through a "fluorous effect". nih.gov

However, the substitution of canonical amino acids with their fluorinated counterparts can still have a significant impact on protein interactions. nih.gov These effects are often subtle and can be difficult to predict, as multiple factors may be at play. fu-berlin.de For instance, fluorination can alter the electrostatic surface potential of a protein, which can in turn affect its interactions with other molecules. Molecular dynamics simulations have been employed to study these effects at an atomic level, providing insights into the multiple components of binding affinity. fu-berlin.de

Research has shown that the impact of fluorination on protein-protein interactions is highly context-dependent. In some cases, the incorporation of fluorinated amino acids can enhance binding affinity, while in others it may have a neutral or even detrimental effect. For example, a study on the interaction between the GrsA A domain and fluorinated phenylalanine variants characterized the interruption of an aromatic interaction by fluorination. fu-berlin.de

| System Studied | Fluorinated Amino Acid | Observed Impact on Interaction | Reference |

| GrsA A domain complex | Fluorinated phenylalanine variants | Interruption of an aromatic interaction | fu-berlin.de |

| Model 4-helix bundle protein (α4H) | Hexafluoroleucine | No evidence of "fluorous interactions" driving specific protein-protein interactions | nih.gov |

Modulation of Hydration Dynamics at Protein Surfaces

The presence of this compound and similar fluorinated amino acids on a protein's surface can significantly alter the dynamics of the surrounding water molecules. nih.govnih.gov Water-protein interactions are crucial for many biological processes, including protein folding, dynamics, and interactions with other biomolecules. nih.govnih.gov

Studies using ultrafast fluorescence spectroscopy on designed coiled-coil proteins have shown that fluorinated side chains exert an electrostatic drag on neighboring water molecules. nih.govnih.gov This effect leads to a slowing of water motion at the protein surface. nih.govnih.gov The high electronegativity of fluorine renders the C-F bond strongly polar, and the dipole associated with this bond can form electrostatic interactions with the polar water molecules. nih.gov

The hydration layer adjacent to a protein surface has properties that are distinct from bulk water, and its structure and dynamics play a critical role in protein function. nih.gov The slower hydration dynamics observed near fluorinated residues suggest that water-mediated processes at the protein surface may be altered upon fluorination. nih.gov This tailored modulation of protein-water interactions could potentially lead to proteins with novel functional properties, such as altered binding, molecular recognition, or catalytic activities. nih.gov

The hydration dynamics of these proteins were characterized by triple-exponential decays with distinct time scales. The relaxation times, which are attributed to the motions of water molecules, were found to be longer for the fluorinated proteins compared to their hydrogenated counterparts. nih.gov

| Protein System | Modification | Effect on Hydration Dynamics | Reference |

| Designed coiled-coil proteins | Incorporation of 5,5,5-trifluoroleucine | Slower water motion at the protein surface due to electrostatic drag | nih.govnih.gov |

Applications in Protein Design and Engineering

The unique properties of this compound and other fluorinated amino acids have made them valuable tools in the field of protein design and engineering. rsc.orgresearchgate.netresearchgate.net Their incorporation into proteins allows for the creation of novel structures with enhanced stability and function.

One of the primary applications of fluorinated amino acids is in the design of hyperstable proteins. rsc.org As discussed previously, the introduction of fluorinated residues can significantly increase a protein's resistance to thermal and chemical denaturation. nih.gov This enhanced stability is a desirable trait for many biotechnological and therapeutic applications.

Beyond stabilization, fluorinated amino acids serve as powerful probes for studying protein structure and interactions. nih.gov The fluorine-19 (¹⁹F) nucleus has a nuclear spin of 1/2 and is 100% naturally abundant, making it an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy. ¹⁹F NMR provides a background-free signal that is highly sensitive to the local chemical environment. nih.gov By incorporating fluorinated amino acids at specific sites within a protein, researchers can obtain detailed information about protein conformation, dynamics, and interactions with other molecules. nih.gov

The selective incorporation of unnatural amino acids, including fluorinated ones, is a powerful strategy for exploring the principles of protein design. rsc.org It allows for the systematic modification of protein properties and the creation of proteins with functions not found in nature. The development of biosynthetic methods for introducing non-canonical amino acids into proteins is expanding the utility of fluorinated amino acids in this field. nih.gov

Metabolic Stability and Pathways of this compound Analogs

A key advantage of incorporating fluorinated amino acids like this compound into peptides and proteins is the potential for increased metabolic stability. mdpi.com Strategic fluorination of drug candidates often leads to improved pharmacokinetic properties, including greater resistance to oxidative metabolism. mdpi.com

The carbon-fluorine bond is exceptionally strong and not commonly found in nature, making it less susceptible to enzymatic cleavage. Many metabolic pathways, particularly those involving cytochrome P450 enzymes, rely on the oxidation of C-H bonds. By replacing hydrogen atoms with fluorine at metabolically vulnerable positions, the metabolic stability of a molecule can be significantly enhanced.

For example, the hydroxylation of a leucine side chain by a cytochrome P450 enzyme is a common metabolic process. In a fluorinated analog, this process can be blocked, leading to a longer biological half-life and improved bioavailability. While direct metabolic studies on this compound are not extensively detailed in the provided context, the general principles of fluorination and metabolic stability are well-established.

The development of prodrug strategies for compounds like 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist, highlights the importance of metabolic stability. nih.gov By creating more stable analogs, researchers aim to improve tumor delivery and reduce systemic toxicity. nih.gov

| Compound Class | Effect of Fluorination | Metabolic Implication | Reference |

| General organic compounds | Increased resistance to oxidative metabolism | Improved pharmacokinetics and greater metabolic stability | mdpi.com |

| Cathepsin K inhibitor | Prevention of P450-catalyzed hydroxylation of a leucine side chain | Dramatically enhanced bioavailability | mdpi.com |

Applications in Chemical Biology and Drug Development

Design and Synthesis of Fluorine-Containing Peptides

6,6,6-Trifluoronorleucine is a non-canonical, or "tailor-made," amino acid that has garnered significant interest for its application in peptide and protein engineering. researchgate.netmdpi.com The synthesis of this fluorinated amino acid is a key step for its use. A common and effective approach involves the asymmetric alkylation of properly protected glycine (B1666218) derivatives. mdpi.com One highly developed methodology utilizes the alkylation of chiral Ni(II) complexes of glycine Schiff bases, which serves as a chiral equivalent of nucleophilic glycine. researchgate.netnih.gov This method is operationally convenient, scalable, and can produce the target amino acid with high enantiomeric purity (~99% ee), making it suitable for practical preparation. mdpi.comnih.gov

| Synthesis Method | Key Features | Typical Reactants | Reference |

| Asymmetric Alkylation | Utilizes a chiral auxiliary to control stereochemistry, allowing for the synthesis of enantiomerically pure amino acids. | Chiral Ni(II) complex of glycine Schiff base, CF₃(CH₂)₃I (4-iodo-1,1,1-trifluorobutane) | researchgate.netmdpi.comnih.gov |

| Functional Group Elaboration | Modifies an existing amino acid skeleton to introduce the trifluoromethyl group. | Precursors with a terminal C=C bond for CF₃ radical addition or biomimetic transamination. | mdpi.com |

Once synthesized, often as an Fmoc-protected derivative, this compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. academie-sciences.fr

Peptide-based drugs offer high selectivity and efficacy but are often limited by poor metabolic stability. beilstein-journals.orgnih.gov The strategic incorporation of fluorine-containing amino acids like this compound is a key strategy in therapeutic peptide engineering to overcome these limitations. mdpi.comnih.gov The process, sometimes referred to as "fluorine editing," can lead to improved pharmacokinetics and greater metabolic stability against oxidation. mdpi.comnih.gov The presence of the this compound residue allows for a more precise mimicking of the interactions between a natural peptide and its receptor, potentially enhancing binding affinity and biological activity. mdpi.com This tailor-made amino acid has been successfully used in the design of novel antibiotics derived from the natural peptide teixobactin. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or oral bioavailability. escholarship.org The introduction of this compound into a peptide sequence is a powerful tool for developing peptide mimetics. mdpi.com The trifluoromethyl group significantly alters the electronic properties and hydrophobicity of the amino acid side chain without a drastic change in its size compared to a standard leucine (B10760876) residue. academie-sciences.fr These modifications can influence the peptide's conformational dynamics and its interactions with biological targets, allowing it to serve as an effective mimic of the parent peptide while possessing superior drug-like properties. unimi.it

A major hurdle for the therapeutic use of peptides is their rapid degradation by proteases. beilstein-journals.org One strategy to enhance stability is the incorporation of fluorinated amino acids. beilstein-journals.orgnih.gov The introduction of residues like this compound can increase resistance to enzymatic cleavage. unimi.it This enhanced stability is often attributed to the increased steric bulk and hydrophobicity of the fluorinated side chain, which can sterically hinder the peptide from accessing the active site of the protease. beilstein-journals.org

However, the impact of fluorination on proteolytic stability is complex and not always predictable. nih.gov A systematic study investigating the effects of fluorinated leucine derivatives on digestion by various proteases revealed that the outcome is highly dependent on the specific enzyme and the position of the fluorinated amino acid relative to the cleavage site. beilstein-journals.orgnih.gov In some cases, the introduction of a fluorinated residue can lead to an exceptional increase in stability, while in other instances, it can have the opposite effect. beilstein-journals.org

| Enzyme | General Substrate Preference | Effect of Fluorinated Leucine Derivatives | Reference |

| α-Chymotrypsin | Cleaves C-terminal to large hydrophobic residues (e.g., Phe, Tyr, Trp, Leu). | Position-dependent; can either increase or decrease stability. The S2 subsite prefers hydrophobic residues. | beilstein-journals.orgnih.gov |

| Pepsin | Cleaves C-terminal to hydrophobic and aromatic residues. | Stability effects are highly specific to the substitution position relative to the cleavage site. | beilstein-journals.orgnih.gov |

| Proteinase K | Broad specificity, cleaves adjacent to aliphatic and aromatic amino acids. | Position-dependent; can increase stability. | beilstein-journals.org |

| Elastase | Cleaves C-terminal to small, hydrophobic residues (e.g., Ala, Gly, Val). | Position-dependent; can increase stability. | beilstein-journals.org |

This research underscores that while incorporating this compound is a promising strategy for enhancing peptide stability, its application requires careful, case-by-case evaluation for optimal results. nih.gov

Development of Chemical Probes and Tracers

The absence of fluorine in most naturally occurring biomolecules makes fluorine-containing compounds like this compound excellent candidates for use as chemical probes and tracers in biological systems. nih.gov

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive technique for studying biological systems. nih.gov The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, and the lack of a natural background signal in biological samples simplifies spectral analysis. nih.govnsf.gov The trifluoromethyl group of this compound provides a strong, single NMR signal. academie-sciences.fr

The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local molecular environment, making it a powerful probe for detecting subtle changes in protein and peptide structure. illinois.edunih.gov By incorporating this compound into a peptide, researchers can monitor:

Conformational Changes: Alterations in the peptide's folding or structure will change the local environment of the CF₃ group, resulting in a detectable shift in the ¹⁹F NMR signal. nih.gov

Protein-Ligand Interactions: The binding of a ligand to the peptide can be observed through changes in the ¹⁹F chemical shift, providing information on binding events and affinity. nih.gov

Protein Folding and Unfolding: The process of a peptide folding into its native structure or denaturing can be tracked in real-time. nih.gov

The principles that make ¹⁹F-labeled compounds useful in NMR can be extended to in vivo molecular imaging, particularly ¹⁹F Magnetic Resonance Imaging (MRI). academie-sciences.fr Polyfluorinated groups are valuable as MRI contrast agents because they can provide a clear signal without the background noise present in standard proton (¹H) MRI. academie-sciences.fr

By incorporating this compound into a therapeutic peptide, it is possible to create a "theranostic" agent—one that is both a therapy and a diagnostic. Such a peptide could potentially be visualized in the body using ¹⁹F MRI to track its distribution, target engagement, and clearance. Furthermore, sophisticated probes can be designed where the ¹⁹F MRI signal is modulated by the local biological environment, such as pH or enzyme activity, providing functional information about tissues. nih.gov

Role in Drug Discovery and Development

The strategic incorporation of fluorine into amino acids represents a significant advancement in medicinal chemistry, and this compound is an exemplar of this class of compounds. Its unique properties are leveraged in various stages of drug discovery and development, particularly in the optimization of lead compounds. The presence of the trifluoromethyl group confers specific advantages that medicinal chemists can exploit to enhance the pharmacological profile of potential drug candidates.

Lead Compound Optimization

Lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. The introduction of fluorine-containing substituents, such as the trifluoromethyl group in this compound, is a widely used strategy in this process. mdpi.com Strategic fluorination can lead to improved metabolic stability and better pharmacokinetics. mdpi.com

One of the key applications of this compound and its derivatives in lead optimization is the modulation of enzyme inhibitory activity. mdpi.com The high electronegativity of fluorine atoms in the trifluoromethyl group can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target enzyme. For instance, trifluoromethyl ketones are known to be potent inhibitors of serine and cysteine proteases. nih.gov This is because the electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by active site residues like serine or cysteine, forming a stable hemiacetal or hemithioketal adduct. This mechanism mimics the tetrahedral transition state of peptide bond cleavage, leading to tight-binding inhibition. nih.govnih.gov

The incorporation of this compound into peptide-based drug candidates can also enhance their metabolic stability. Peptides are often susceptible to rapid degradation by proteases in the body. The presence of the trifluoromethyl group can shield the adjacent peptide bond from enzymatic cleavage, thereby prolonging the half-life of the drug. This increased stability is a crucial factor in improving the bioavailability and therapeutic efficacy of peptide drugs.

The table below summarizes key research findings related to the use of fluorinated compounds in lead optimization.

| Feature | Implication in Lead Optimization | Research Finding |

| Metabolic Stability | Increased resistance to enzymatic degradation, leading to a longer in vivo half-life. | Strategic fluorination is a common method to improve the metabolic stability of drug candidates. mdpi.com For example, the introduction of fluorine can block sites of metabolism. |

| Enzyme Inhibition | Enhanced binding affinity and inhibitory potency against target enzymes. | Trifluoromethyl ketones, related to this compound, are effective inhibitors of serine and cysteine proteases due to the electrophilic nature of the carbonyl carbon. nih.gov |

| Pharmacokinetics | Improved absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. | Fluorination can favorably alter the lipophilicity and pKa of a molecule, leading to improved pharmacokinetic properties. mdpi.com |

| Binding Affinity | Stronger and more specific interactions with the target receptor or enzyme. | The trifluoromethyl group can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, enhancing binding to the target. |

Evaluation in Distributed Drug Discovery (D3) Frameworks

Distributed Drug Discovery (D3) is a collaborative, open-source approach to finding new medicines. It often involves a global network of scientists who contribute to different stages of the drug discovery pipeline. A key aspect of D3 frameworks is the creation of large and diverse libraries of chemical compounds for screening.

The synthesis of unnatural amino acids, such as this compound, plays a role in the construction of these diverse chemical libraries. Methodologies for the synthesis of resin-bound unnatural amino acids are relevant to D3 initiatives, as they allow for the generation of a wide array of novel peptides and small molecules. The inclusion of fluorinated amino acids like this compound in these libraries is particularly valuable due to the unique chemical and biological properties conferred by the fluorine atoms. These properties can lead to novel modes of action and improved drug-like characteristics, making them attractive candidates for screening in D3 projects.

Investigation of In Vivo Biochemical Effects

The investigation of the in vivo biochemical effects of this compound is an essential step in understanding its potential as a therapeutic agent. The presence of the trifluoromethyl group provides a unique handle for various in vivo studies.

One of the significant applications of trifluoromethyl groups in vivo is their use as probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful, non-invasive technique for studying biological systems. Because fluorine has a natural abundance of 100% for the ¹⁹F isotope and there is no endogenous ¹⁹F signal in the body, it provides a clear window for detection. Trifluoromethyl-containing compounds can be used as in vivo probes to monitor various physiological parameters. For example, compounds containing a trifluoromethyl group have been designed as ¹⁹F NMR pH indicators to non-invasively assess the pH of tumors in vivo. nih.gov This is crucial because the tumor microenvironment is often acidic, which can affect tumor progression and the efficacy of therapies. nih.gov While not directly studying this compound, this demonstrates a key application for the trifluoromethyl moiety it contains.

The metabolic stability of fluorinated compounds is another critical area of in vivo investigation. While fluorination often enhances metabolic stability, the C-F bond is not always inert. Studies with other fluorinated molecules have shown unexpected enzymatic hydrolysis of C-F bonds in vivo. nih.gov Therefore, in vivo studies are necessary to determine the metabolic fate of this compound, identifying any potential metabolites and understanding their biological activity and clearance pathways.

Furthermore, in vivo studies are essential to evaluate the therapeutic efficacy and biodistribution of drug candidates incorporating this compound. For instance, prodrug strategies have been employed for related norleucine derivatives to enhance tumor-targeted delivery and improve metabolic stability, which are assessed through in vivo pharmacokinetic studies. nih.gov Such studies would be critical to determine if this compound-containing compounds reach their intended target tissue in sufficient concentrations to exert a therapeutic effect.

The table below outlines key areas of in vivo investigation for compounds like this compound.

| Area of Investigation | Technique/Methodology | Purpose |

| In Vivo Imaging and Probing | ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | To non-invasively monitor physiological parameters such as pH in specific tissues like tumors, leveraging the unique NMR properties of the trifluoromethyl group. nih.gov |

| Metabolic Fate | Mass Spectrometry-based Metabolite Identification | To identify and characterize the metabolites of this compound in vivo, assessing its metabolic stability and potential for bioactivation or detoxification. |

| Pharmacokinetics | Liquid Chromatography-Mass Spectrometry (LC-MS) | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, understanding its bioavailability and clearance from the body. |

| Efficacy and Biodistribution | Animal Models of Disease | To evaluate the therapeutic effect of the compound in a living organism and to determine its distribution and accumulation in various organs and tissues. |

Future Directions and Challenges

Development of More Efficient and Scalable Synthetic Routes

The broader application of 6,6,6-trifluoronorleucine in academic and industrial research is contingent upon the availability of efficient, scalable, and cost-effective synthetic methods. While several routes for its synthesis have been established, future efforts are focused on overcoming existing limitations to ensure a reliable supply of this valuable building block.

Further research is directed towards optimizing this and other synthetic strategies. Key areas of focus include:

Catalyst Development: Improving the efficiency and turnover number of the catalysts used in asymmetric synthesis.

Process Optimization: Streamlining reaction conditions to minimize waste, reduce reaction times, and simplify purification procedures. nih.gov

A comparative overview of current synthetic strategies is presented in Table 1.

| Synthesis Strategy | Key Features | Advantages | Challenges |

| Alkylation of Chiral Glycine (B1666218) Equivalent | Utilizes a chiral Ni(II) complex of a glycine Schiff base. | High enantioselectivity, robust, and scalable. mdpi.comresearchgate.net | Requires stoichiometric use of the chiral auxiliary, although it can be recycled. nih.gov |

| Functional Group Elaboration | Modifies an existing amino acid skeleton. | Can be a more direct route if a suitable precursor is available. | May require multiple protection and deprotection steps, leading to lower overall yields. mdpi.com |

| Biomimetic Transamination | Employs enzymes to introduce the amino group. | Highly stereospecific and environmentally friendly. | Substrate scope of the enzymes can be limited. mdpi.com |

The development of continuous flow processes for the synthesis of fluorinated amino acids also presents a promising avenue for large-scale production, offering advantages in terms of safety, efficiency, and automation. chemistryviews.org

Expanding the Scope of Aminoacyl-tRNA Synthetase Engineering

The site-specific incorporation of this compound into proteins is made possible through the use of an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. nih.gov This engineered pair functions independently of the host cell's endogenous translational machinery, allowing for the selective incorporation of the non-canonical amino acid in response to a specific codon, typically a stop codon like UAG. mdpi.com

Significant progress has been made in the directed evolution of aaRSs to recognize and activate a wide range of non-canonical amino acids. researchgate.netnih.gov These methods typically involve creating a library of aaRS mutants and selecting for those that can charge a suppressor tRNA with the desired amino acid. harvard.edu However, several challenges remain in expanding the scope and efficiency of this technology for this compound:

Improving Specificity and Efficiency: Many engineered aaRSs exhibit polyspecificity, meaning they can recognize and incorporate multiple non-canonical amino acids. nih.govnih.gov Future work will focus on developing more selective synthetases that exclusively recognize this compound. Additionally, the catalytic efficiency (kcat/KM) of engineered synthetases is often lower than their wild-type counterparts, leading to lower protein yields. harvard.eduharvard.edu

Expanding to Different Codons and Organisms: While the amber stop codon (UAG) is most commonly used for non-canonical amino acid incorporation, its suppression can be inefficient due to competition with release factors. frontiersin.orgfrontiersin.orgresearchgate.net Exploring the use of other "blank" codons, such as quadruplet codons or unnatural base pairs, could improve the efficiency of incorporation. Furthermore, adapting these systems for use in a wider range of prokaryotic and eukaryotic organisms will broaden the applicability of this technology.

Advanced directed evolution strategies, such as phage-assisted continuous evolution (PACE), offer a powerful tool for rapidly evolving aaRSs with desired properties. harvard.eduharvard.edu These methods can cycle through multiple rounds of mutation and selection in a continuous manner, allowing for the rapid exploration of a large mutational landscape.

Advanced Characterization of Biological Interactions at the Molecular Level

A deeper understanding of how the incorporation of this compound influences the structure, dynamics, and function of biomolecules is crucial for its rational application in protein design and drug discovery. The unique spectroscopic properties of the fluorine nucleus make it an excellent probe for studying these interactions at the molecular level.

19F Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for characterizing the local environment of the trifluoromethyl group. ed.ac.uk The chemical shift of the 19F nucleus is highly sensitive to its surroundings, providing information on:

Protein Folding and Stability: Changes in the 19F NMR spectrum can be used to monitor the folding and unfolding of a protein and to assess its conformational stability.

Ligand Binding: The binding of a small molecule or another protein to a this compound-containing protein can induce changes in the 19F chemical shift, allowing for the characterization of binding events and the determination of binding affinities.

Protein Dynamics: 19F NMR relaxation experiments can provide insights into the dynamics of the protein backbone and side chains on a wide range of timescales.

Molecular Dynamics (MD) simulations provide a computational approach to complement experimental studies. stanford.edubiomaterials.org By developing accurate force field parameters for fluorinated amino acids, it is possible to simulate the behavior of this compound-containing proteins and peptides in silico. nih.gov These simulations can provide detailed information on:

Intermolecular Interactions: Simulations can be used to identify and characterize the specific interactions between the trifluoromethyl group and other residues in the protein or with binding partners.

Protein Stability and Dynamics: MD simulations can be used to predict the effects of this compound incorporation on protein stability and to study the dynamics of the protein at an atomic level. uzh.ch

The combination of 19F NMR spectroscopy and MD simulations provides a powerful toolkit for the advanced characterization of the biological interactions of this compound at the molecular level, paving the way for the rational design of proteins with novel and enhanced properties.

Clinical Translation of this compound-Containing Biomolecules

The ultimate goal of incorporating this compound into biomolecules is to develop novel therapeutics and diagnostics with improved clinical outcomes. The unique properties of this fluorinated amino acid offer several potential advantages in a therapeutic context:

Enhanced Protein Stability: The incorporation of this compound can increase the thermal and chemical stability of proteins, leading to a longer shelf-life and improved in vivo half-life.

Improved Pharmacokinetics: The increased hydrophobicity of the trifluoromethyl group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a protein therapeutic, potentially leading to improved bioavailability and a more favorable dosing regimen.

Modulation of Biological Activity: The steric and electronic effects of the trifluoromethyl group can be used to modulate the binding affinity and specificity of a protein for its target, leading to enhanced therapeutic efficacy or reduced off-target effects.

Despite these potential benefits, the clinical translation of biomolecules containing this compound faces several challenges:

Immunogenicity: The introduction of a non-canonical amino acid into a protein therapeutic could potentially elicit an immune response in patients. Careful evaluation of the immunogenic potential of any engineered protein is essential.

Manufacturing and Regulatory Hurdles: The large-scale production of proteins containing non-canonical amino acids under Good Manufacturing Practice (GMP) conditions presents significant technical and regulatory challenges.

Long-Term Safety: The long-term safety of administering proteins containing this compound to humans has not yet been established.

While the direct clinical translation of this compound-containing biomolecules is still in its early stages, the ongoing research in synthetic chemistry, protein engineering, and biophysical characterization is laying the groundwork for the future development of this promising class of therapeutics. The potential applications span a wide range of diseases, including cancer, autoimmune disorders, and infectious diseases, where engineered proteins with enhanced properties could offer significant clinical advantages.

Q & A

Q. What are the key synthetic routes for 6,6,6-Trifluoronorleucine, and how do their efficiencies compare?

this compound (TFNL) is synthesized via azlactone intermediates derived from trifluoromethyl precursors. A common method involves:

- Azlactone formation : Starting with 3-trifluoromethylpropanoic acid (3-TFMPA), cyclization forms azlactones (e.g., 1-Z and 2-Z) .

- Alcoholysis and hydrogenation : The azlactones undergo alcoholysis to yield dehydroamino acid esters, followed by catalytic hydrogenation (e.g., Pd/C) to produce TFNL .

- Direct hydrolysis : Alternative routes involve hydriodic acid/red phosphorus treatment of azlactones for direct conversion to TFNL .

Efficiency varies by reaction conditions (e.g., catalyst loading, solvent purity), with yields typically ranging from 60% to 85% .

Q. How can researchers verify the structural integrity and enantiomeric purity of this compound?

- NMR spectroscopy : and NMR confirm trifluoromethyl group positioning and absence of side-chain branching .

- Chiral HPLC or capillary electrophoresis : These methods assess enantiomeric purity, critical for studies requiring stereospecificity (e.g., enzyme-substrate interactions) .

- Mass spectrometry : High-resolution MS validates molecular weight (monoisotopic mass: 185.066363) and detects impurities .

Q. What are the primary applications of this compound in protein engineering?

TFNL is incorporated into proteins via engineered methionyl-tRNA synthetase (MetRS) mutants (e.g., MetRS-SLL). Key applications include:

- Fluorine-labeled protein NMR : The nucleus enables site-specific tracking of protein dynamics .

- Studying hydrophobic core interactions : TFNL’s trifluoromethyl group mimics methionine’s side chain while introducing steric and electronic perturbations .

Advanced Research Questions

Q. How can researchers address contradictions in enzyme binding affinity data for this compound?

Discrepancies in binding studies (e.g., MetRS-SLL vs. wild-type enzymes) may arise from:

- Crystallographic vs. solution-phase data : X-ray structures (e.g., PDB 4XYZ) may show tight binding, whereas solution assays (ITC/SPR) reveal lower affinity due to dynamic fluctuations .

- Experimental buffers : Ionic strength and pH impact fluorine’s electronegativity, altering binding kinetics. Standardize conditions using Tris-HCl (pH 7.5) with 150 mM NaCl .

- Mutant enzyme promiscuity : MetRS-SLL mutants may bind multiple hydrophobic analogs, requiring competitive assays with methionine or azidonorleucine .

Q. What strategies optimize the incorporation of this compound into recombinant proteins?

- Codon context engineering : Pair TFNL’s tRNA with rare codons (e.g., amber stop codon) to minimize misincorporation .

- Supplementation protocols : Use 10–35 mM TFNL in growth media for E. coli expression systems, balancing solubility and toxicity .

- Post-incorporation validation : Combine LC-MS/MS and NMR to confirm site-specific labeling efficiency (>90% typically achievable) .

Q. How do fluorination site variations (e.g., 5,5,5-Trifluoroleucine vs. 6,6,6-TFNL) impact protein stability?

Comparative studies using DSC (differential scanning calorimetry) and MD simulations reveal:

- Thermal stability : 6,6,6-TFNL’s terminal trifluoromethyl group induces greater conformational rigidity than 5,5,5-Trifluoroleucine, elevating by 3–5°C in model proteins .

- Solvent interactions : The CF group in TFNL enhances hydrophobic packing but may reduce solubility in aqueous buffers, requiring additives (e.g., 10% glycerol) .

Q. What analytical approaches resolve synthetic byproducts in this compound preparations?

- Ion-exchange chromatography : Separates TFNL from diastereomers or hydrolyzed azlactones .

- -edited COSY NMR : Identifies trifluoromethyl branching artifacts (e.g., 5,6,6-TFNL isomers) .

- Recrystallization optimization : Use ethanol/water (4:1 v/v) for high-purity (>98%) TFNL crystals .

Methodological Considerations

- Ethical compliance : Adhere to NIH guidelines for preclinical studies, including detailed reporting of synthesis protocols and analytical validation .

- Data reproducibility : Share raw NMR/MS files and crystallization conditions via repositories like Zenodo or PDB .

- Contradiction mitigation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design to align with academic and industrial standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.